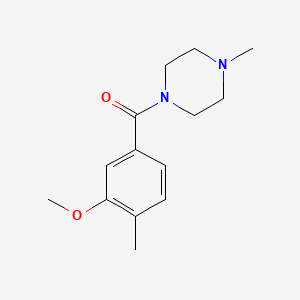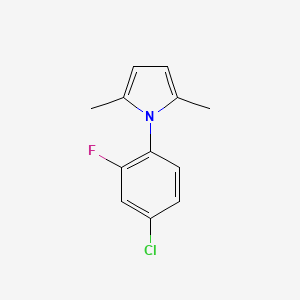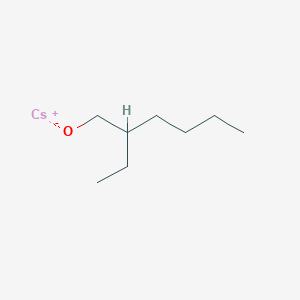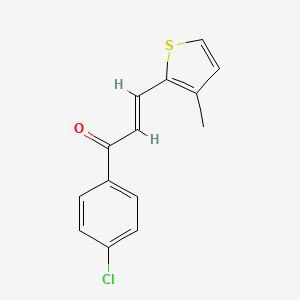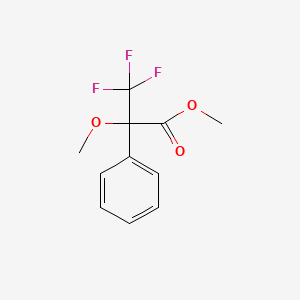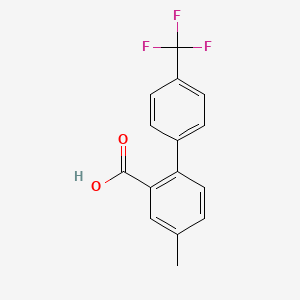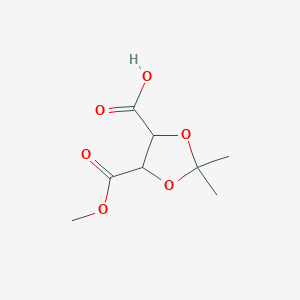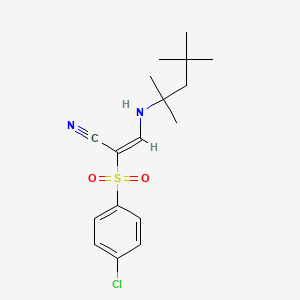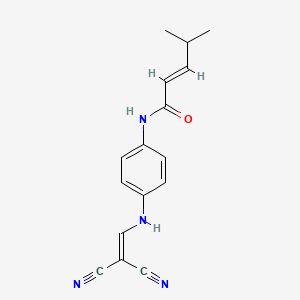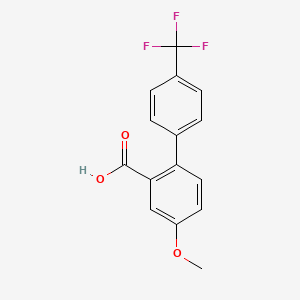
5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid, also known as 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid or 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid (5-MTFB), is an organic compound with a molecular formula of C13H10F3O3. 5-MTFB is a white, crystalline solid with a melting point of 158–159 °C and a boiling point of 336–337 °C. It is soluble in methanol, ethanol, and chloroform, and insoluble in water. 5-MTFB has been used in various scientific research applications, including as a reagent for the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as a fluorescent probe for the detection of reactive oxygen species.
科学的研究の応用
5-MTFB has been used in a variety of scientific research applications, including as a reagent for the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as a fluorescent probe for the detection of reactive oxygen species.
5-MTFB has been used as a reagent for the synthesis of pharmaceuticals, including beta-blockers, anti-inflammatory agents, and anti-cancer drugs. 5-MTFB has also been used as a catalyst for the synthesis of organic compounds, such as amino acids, peptides, and nucleosides.
In addition, 5-MTFB has been used as a fluorescent probe for the detection of reactive oxygen species. 5-MTFB is able to bind to reactive oxygen species and emit a fluorescent signal, which can be used to measure the concentration of reactive oxygen species in a sample.
作用機序
The mechanism of action of 5-MTFB is not fully understood, but it is believed to involve the binding of 5-MTFB to reactive oxygen species, which results in the fluorescence emission from 5-MTFB. The fluorescence emission from 5-MTFB is then used to measure the concentration of reactive oxygen species in a sample.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MTFB are not fully understood. However, it is believed that 5-MTFB may have anti-inflammatory and anti-cancer properties. In addition, 5-MTFB may be able to scavenge reactive oxygen species, which may have beneficial effects on cell health.
実験室実験の利点と制限
One of the major advantages of using 5-MTFB in lab experiments is its ability to bind to reactive oxygen species and emit a fluorescent signal. This makes 5-MTFB an ideal fluorescent probe for the detection of reactive oxygen species in a sample.
However, 5-MTFB has some limitations. For example, 5-MTFB is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 5-MTFB is not very stable in the presence of light, which can limit its usefulness in experiments that require long-term exposure to light.
将来の方向性
There are a number of potential future directions for 5-MTFB research. These include further investigation into the biochemical and physiological effects of 5-MTFB, as well as the development of new methods for the synthesis of 5-MTFB. In addition, researchers could explore the potential applications of 5-MTFB as a fluorescent probe for the detection of other molecules. Finally, further research into the stability of 5-MTFB in the presence of light could help to improve its usefulness in lab experiments.
合成法
5-MTFB can be synthesized by a number of methods. One method involves the reaction of 4-trifluoromethylbenzoic acid with 5-methoxy-2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide at a temperature of 80–90 °C for 16–18 hours. The reaction produces 5-MTFB in a yield of 80–90%.
特性
IUPAC Name |
5-methoxy-2-[4-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-11-6-7-12(13(8-11)14(19)20)9-2-4-10(5-3-9)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYIBPKRXSFPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594981 |
Source


|
| Record name | 4-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400727-17-5 |
Source


|
| Record name | 4-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
